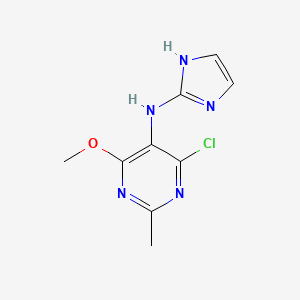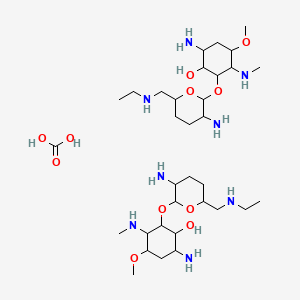
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine likely involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Typical synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Functionalization: Introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group may involve nucleophilic substitution, coupling reactions, and protection/deprotection steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may undergo various chemical reactions, including:
Oxidation: The hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: Functional groups such as the nitro group (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Applications De Recherche Scientifique
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,4-Bis(4-fluorophenyl)butyl)piperazine: Lacks the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group.
4-(3-(3,4-Dimethoxyphenylthio)-2-hydroxypropyl)piperazine: Lacks the 4,4-bis(4-fluorophenyl)butyl group.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
143760-14-9 |
|---|---|
Formule moléculaire |
C31H38F2N2O3S |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dimethoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C31H38F2N2O3S/c1-37-30-14-13-28(20-31(30)38-2)39-22-27(36)21-35-18-16-34(17-19-35)15-3-4-29(23-5-9-25(32)10-6-23)24-7-11-26(33)12-8-24/h5-14,20,27,29,36H,3-4,15-19,21-22H2,1-2H3 |
Clé InChI |
SMKDMCOANCWQPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



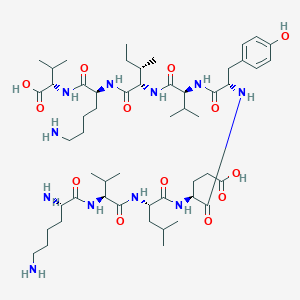
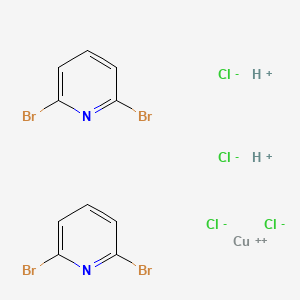
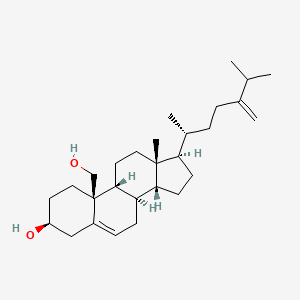
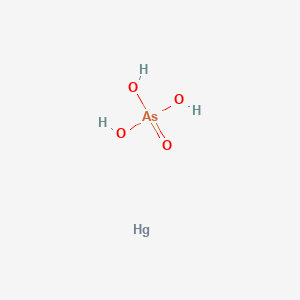
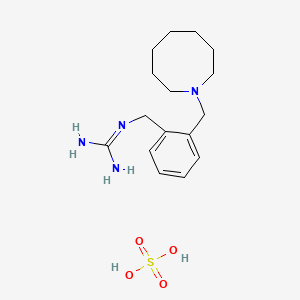
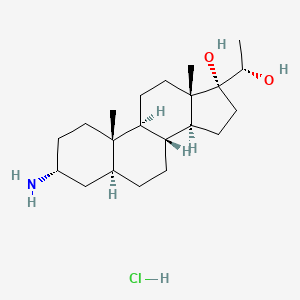
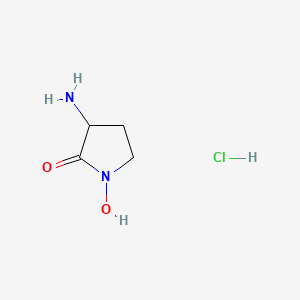
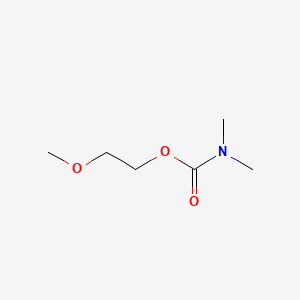
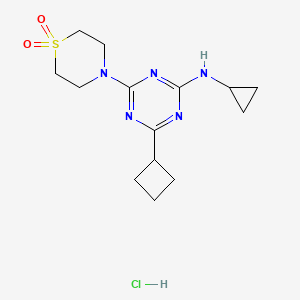

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
